DT-061

Descripción general

Descripción

DT-061 es un activador de la proteína fosfatasa 2A (PP2A) biodisponible por vía oral, una serina/treonina fosfatasa que desempeña un papel crucial en la regulación de varios procesos celulares. Este compuesto ha mostrado potencial en el tratamiento de cánceres impulsados por mutaciones de KRAS y oncogenes MYC .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

DT-061 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de fenotiazina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de fenotiazina: Esto implica la ciclización de precursores apropiados en condiciones ácidas.

Funcionalización: El núcleo de fenotiazina se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.

Métodos de Producción Industrial

La producción industrial de this compound implica escalar la ruta sintética mientras se asegura la pureza y consistencia del producto final. Esto se logra mediante condiciones de reacción optimizadas, técnicas de purificación y medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

DT-061 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el núcleo de fenotiazina.

Sustitución: Las reacciones de sustitución se emplean comúnmente para introducir diferentes sustituyentes en el núcleo de fenotiazina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran precursores halogenados y nucleófilos en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del núcleo de fenotiazina, cada uno con distintas propiedades químicas y biológicas .

Aplicaciones Científicas De Investigación

DT-061 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la regulación de la proteína fosfatasa 2A y su papel en las vías de señalización celular.

Biología: Se emplea en la investigación para comprender los mecanismos de regulación del ciclo celular, apoptosis y otros procesos celulares.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de cánceres impulsados por mutaciones de KRAS y oncogenes MYC.

Mecanismo De Acción

DT-061 ejerce sus efectos estabilizando selectivamente holoenzimas específicas de la proteína fosfatasa 2A. Esta estabilización aumenta la actividad de la proteína fosfatasa 2A, lo que lleva a la desfosforilación de proteínas diana implicadas en vías de señalización oncogénica. Los objetivos moleculares incluyen la subunidad B56α de la proteína fosfatasa 2A, que es crucial para la regulación de MYC y otras oncoproteínas .

Comparación Con Compuestos Similares

Compuestos Similares

iHAP1: Otro activador de la proteína fosfatasa 2A, conocido por su capacidad de estabilizar holoenzimas específicas de la proteína fosfatasa 2A.

Singularidad de DT-061

This compound es único en su capacidad de estabilizar selectivamente las holoenzimas que contienen B56α de la proteína fosfatasa 2A sin causar efectos fuera del objetivo significativos. Esta especificidad lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida, particularmente en cánceres impulsados por mutaciones de KRAS y oncogenes MYC .

Actividad Biológica

DT-061 is a small-molecule compound recognized for its role as an activator of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular structures, and implications in cancer therapy.

This compound functions primarily as a selective activator of the PP2A-B56α complex. It binds to the PPP2R1A subunit with a dissociation constant (Kd) of 235 nM, specifically interacting with amino acids 194-198 of this subunit . This binding stabilizes the PP2A-B56 complexes, enhancing their activity and influencing various signaling pathways.

Key Findings:

- PP2A Activation : In vitro assays demonstrated that this compound activates PP2A-B56γ and the PPP2R1A-PP2AC complex by 20-30% at a concentration of 20 μM .

- Effect on Cellular Structures : this compound disrupts the integrity of the Golgi apparatus and endoplasmic reticulum (ER), leading to significant cellular changes. It has been observed to localize in cytoplasmic granules that co-localize with Golgi markers .

Cellular Effects

The biological activity of this compound extends beyond PP2A activation. It has been shown to induce cytotoxic effects independent of PP2A, particularly affecting cells with compromised Golgi and ER functions. Notably, depletion of genes associated with these organelles increases sensitivity to this compound .

Table 1: Summary of Biological Effects of this compound

| Effect | Observations |

|---|---|

| PP2A Activation | Increases activity by 20-30% at 20 μM concentration |

| Golgi Disruption | Alters Golgi integrity; visualized in cytoplasmic granules |

| ER Integrity | Causes diffusion of ER markers into the nucleus |

| Cytotoxicity | Induces cell death in specific cancer cell lines |

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance, research involving HCC827 and HCC3255 cell lines revealed that this compound significantly decreased cell viability, with an IC50 value indicating effective cytotoxicity .

Study Insights:

- HCC827 Cell Line : Treatment with this compound resulted in notable reductions in cell viability, suggesting its potential as an anti-cancer agent.

- HCC3255 Cell Line : Similar effects were observed, reinforcing this compound's role in targeting cancerous cells.

Implications for Cancer Therapy

The ability of this compound to selectively activate PP2A while disrupting Golgi and ER functions positions it as a promising candidate for cancer therapy. Its unique mechanism may allow for targeted treatment strategies that exploit vulnerabilities in cancer cell signaling pathways.

Potential Applications:

- Combination Therapies : Given its distinct action profile, this compound could be combined with other therapeutic agents to enhance efficacy against resistant cancer types.

- Targeting Specific Pathways : By understanding its mechanism further, researchers can design strategies to utilize this compound in specific oncogenic contexts.

Propiedades

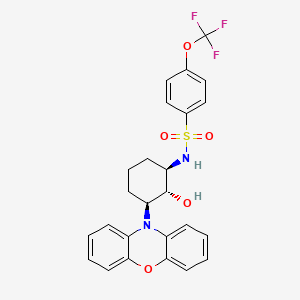

IUPAC Name |

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary objectives of the SMAP mission?

A1: The SMAP mission aims to enhance our understanding of the Earth's water, energy, and carbon cycles by providing global measurements of soil moisture and freeze/thaw state. [] These measurements have practical applications in weather forecasting, drought and flood monitoring, and agricultural management. [, ]

Q2: What measurement techniques does SMAP employ?

A2: SMAP utilizes both active and passive microwave remote sensing techniques. [, ] It carries an L-band radar and radiometer that share a rotating 6-meter mesh reflector antenna. [, ] The radar provides high-resolution measurements (3 km), while the radiometer offers high accuracy and coarser resolution (40 km). [, ]

Q3: What happened to the SMAP radar, and how did it affect the mission?

A3: Unfortunately, the SMAP radar experienced a hardware malfunction shortly after launch and became inoperable. [, ] Consequently, the mission lost its high-resolution soil moisture mapping capability. [, ]

Q4: How did the SMAP mission adapt to the radar failure?

A4: Despite the radar failure, the SMAP radiometer continued to collect data. [] To compensate for the loss of high-resolution data, the SMAP team developed enhanced products using techniques like Backus-Gilbert optimal interpolation and data fusion with other satellite missions like Sentinel-1. [, ]

Q5: What is the accuracy of SMAP soil moisture products?

A5: The SMAP radiometer-only soil moisture product (L2_SM_P) has a target accuracy of 0.04 m3/m3. [, ] Validation studies using ground-based measurements have shown that SMAP soil moisture products generally meet this accuracy requirement. [, ]

Q6: How does SMAP data compare to other satellite soil moisture products?

A6: SMAP soil moisture data have been compared with products from other missions like SMOS, Aquarius, ASCAT, and AMSR2. [, ] Overall, SMAP shows good agreement with these products, particularly SMOS, while some discrepancies exist depending on vegetation cover and regional characteristics. [, ]

Q7: What are some applications of SMAP data?

A7: SMAP data have numerous applications, including:

- Drought monitoring: SMAP data can be used to create drought indices and monitor drought conditions globally. [, ]

- Flood forecasting: SMAP soil moisture information can improve flood prediction by providing information about soil saturation levels. [, ]

- Agricultural monitoring: SMAP data can assist in monitoring crop water stress, irrigation needs, and yield forecasting. [, ]

- Weather forecasting: Assimilating SMAP soil moisture data into weather prediction models can enhance short-range forecasts of temperature and precipitation. []

Q8: What is the future of the SMAP mission?

A8: The SMAP mission has received extensions beyond its initial operational phase. [] The SMAP team continues to process and analyze data, develop improved algorithms, and explore new applications for SMAP observations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.